molecular formula C14H19BrClNO2 B15128571 4-(2-Bromo-4-ethoxybenzoyl)piperidine hydrochloride

4-(2-Bromo-4-ethoxybenzoyl)piperidine hydrochloride

Katalognummer: B15128571
Molekulargewicht: 348.66 g/mol
InChI-Schlüssel: NFXOSZVQXKGRCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Bromo-4-ethoxybenzoyl)piperidine hydrochloride is a chemical compound with the molecular formula C14H19BrClNO2 and a molecular weight of 348.66 g/mol . This compound is primarily used in research and development settings and is known for its unique chemical structure, which includes a piperidine ring substituted with a bromo and ethoxybenzoyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-4-ethoxybenzoyl)piperidine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactions and automated systems to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Bromo-4-ethoxybenzoyl)piperidine hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Hydrolysis: The ethoxybenzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or thiourea in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted piperidine derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Wissenschaftliche Forschungsanwendungen

4-(2-Bromo-4-ethoxybenzoyl)piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(2-Bromo-4-ethoxybenzoyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2-Bromo-4-ethoxybenzoyl)piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromo and ethoxybenzoyl groups allows for versatile chemical modifications and potential interactions with various biological targets, making it a valuable compound in research and development .

Eigenschaften

Molekularformel

C14H19BrClNO2

Molekulargewicht

348.66 g/mol

IUPAC-Name

(2-bromo-4-ethoxyphenyl)-piperidin-4-ylmethanone;hydrochloride

InChI

InChI=1S/C14H18BrNO2.ClH/c1-2-18-11-3-4-12(13(15)9-11)14(17)10-5-7-16-8-6-10;/h3-4,9-10,16H,2,5-8H2,1H3;1H

InChI-Schlüssel

NFXOSZVQXKGRCH-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=C(C=C1)C(=O)C2CCNCC2)Br.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.